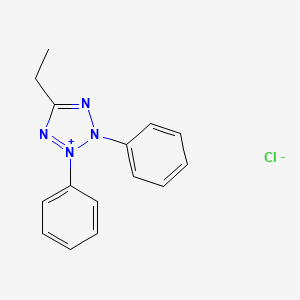

2,3-Diphenyl-5-ethyltetrazolium chloride

Vue d'ensemble

Description

2,3-Diphenyl-5-ethyltetrazolium chloride is a chemical compound with the molecular formula C15H15ClN4 . It is a solid substance at 20 degrees Celsius and is sensitive to light .

Molecular Structure Analysis

The molecular structure of 2,3-Diphenyl-5-ethyltetrazolium chloride consists of 15 carbon atoms, 15 hydrogen atoms, 1 chlorine atom, and 4 nitrogen atoms . The InChI string representation of its structure isInChI=1S/C15H15N4.ClH/c1-2-15-16-18(13-9-5-3-6-10-13)19(17-15)14-11-7-4-8-12-14;/h3-12H,2H2,1H3;1H/q+1;/p-1 . Physical And Chemical Properties Analysis

2,3-Diphenyl-5-ethyltetrazolium chloride has a molecular weight of 286.76 g/mol . It has 0 hydrogen bond donors, 3 hydrogen bond acceptors, and 3 rotatable bonds . Its exact mass and monoisotopic mass are 286.0985242 g/mol . It has a topological polar surface area of 34.6 Ų and a complexity of 245 . It appears as a white to light yellow to light orange powder or crystal . It has a melting point of 243 °C and is soluble in ethanol .Applications De Recherche Scientifique

Cytochemical Applications

2,3-Diphenyl-5-ethyltetrazolium chloride and its variants have been used extensively in cytochemistry. A study by Nachlas et al. (1957) introduced a p-nitrophenyl substituted ditetrazole, which allowed for the visualization of enzymic activity in tissue sections, demonstrating its utility in histochemical purposes. It was effective in the cytochemical localization of enzyme distribution in major tissues of rats and dogs (Nachlas, Tsou, DE SOUZA, Cheng, & Seligman, 1957).

Pathological Research

Bederson et al. (1986) evaluated 2,3,5-triphenyltetrazolium chloride (a variant of the compound ) as a histopathologic stain for identifying infarcted rat brain tissue. They found it to be a reliable method for detecting and quantifying cerebral infarction in rats (Bederson, Pitts, Germano, Nishimura, Davis, & Bartkowski, 1986).

Microbiological Studies

In microbiology, Gabrielson et al. (2002) explored the use of 2,3,5-triphenyltetrazolium chloride and other redox indicators for quantifying microbial growth. Their study concluded that bacterial growth inhibition can be measured reproducibly using these indicators, highlighting the compound's application in microbiological research (Gabrielson, Hart, Jarelöv, Kühn, McKenzie, & Möllby, 2002).

Chemical Analysis Applications

Singh et al. (1985) utilized a tetrazolium chloride variant in spectrophotometric determination of cobalt(II), showcasing its utility in chemical analysis. The ion-pair formed with tetrathiocyanatocobaltate(II) was used for sensitive cobalt measurements (Singh, Kumar, & Katyal, 1985).

Plant Physiology

Pratt & Dufrénoy (1948) proposed the use of triphenyltetrazolium chloride in studies of cellular physiology, especially for locating intracellular sites of dehydrogenase activity in plants like sugar cane. This research underlines the compound's significance in plant physiological studies (Pratt & Dufrénoy, 1948).

Safety And Hazards

2,3-Diphenyl-5-ethyltetrazolium chloride should be handled with care. Avoid breathing its mist, gas, or vapors. Avoid contact with skin and eyes. Use personal protective equipment and ensure adequate ventilation. Remove all sources of ignition and evacuate personnel to safe areas . In case of inhalation, remove the victim to fresh air and keep at rest in a position comfortable for breathing. Get medical advice or attention if you feel unwell .

Propriétés

IUPAC Name |

5-ethyl-2,3-diphenyltetrazol-2-ium;chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15N4.ClH/c1-2-15-16-18(13-9-5-3-6-10-13)19(17-15)14-11-7-4-8-12-14;/h3-12H,2H2,1H3;1H/q+1;/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WDLRRKFNUOOGIW-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=NN([N+](=N1)C2=CC=CC=C2)C3=CC=CC=C3.[Cl-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15ClN4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

286.76 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,3-Diphenyl-5-ethyltetrazolium chloride | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Ethyl 3-oxo-3-[3-(trifluoromethoxy)phenyl]propanoate](/img/structure/B1365408.png)

![2-[(S)-1-[(tert-Butyloxycarbonyl)amino]-3-methylbutyl]oxazole-4-carboxylic acid](/img/structure/B1365410.png)

![Methyl 2-{[(4-Methylpyrimidin-2-Yl)carbamoyl]sulfamoyl}benzoate](/img/structure/B1365411.png)

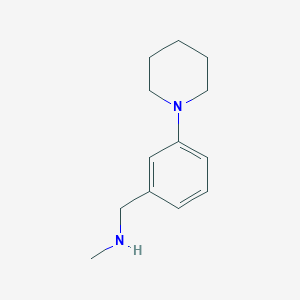

![[4-(Piperidin-1-ylmethyl)phenyl]methanol](/img/structure/B1365428.png)